2-Hydroxy-1-methoxyxanthone

CAS No.:

Cat. No.: VC18011132

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10O4 |

|---|---|

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 2-hydroxy-1-methoxyxanthen-9-one |

| Standard InChI | InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3 |

| Standard InChI Key | ATPZBKJDXXSOFC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O |

Introduction

Structural Characterization and Physicochemical Properties

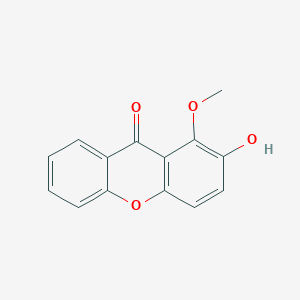

Molecular Architecture

The xanthone skeleton consists of a dibenzo-γ-pyrone framework, with 2-hydroxy-1-methoxyxanthone featuring substitutions at the 1- and 2-positions (Figure 1). Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry: the methoxy group ( 3.85 ppm, singlet) and hydroxyl proton ( 13.10 ppm, broad) show characteristic couplings in -NMR spectra . The carbonyl group at position 9 resonates at 180–182 ppm in -NMR, typical for xanthones .

Table 1: Key spectroscopic data for 2-hydroxy-1-methoxyxanthone

Physicochemical Parameters

The compound is a yellow crystalline powder with a melting point of 169–171°C . It is soluble in chloroform, dimethyl sulfoxide (DMSO), and acetone but poorly soluble in water . The calculated LogP value of 2.36 indicates moderate lipophilicity, suggesting membrane permeability .

Natural Occurrence and Biosynthesis

Plant Sources

2-Hydroxy-1-methoxyxanthone is predominantly isolated from:

-

Hypericum spp.: H. japonicum (Guttiferae) and H. riparium (Clusiaceae)

-

Calophyllum teysmannii (Calophyllaceae)

These plants traditionally treat infections and inflammation, aligning with the compound’s bioactivity.

Biosynthetic Pathway

Xanthones arise via the shikimate pathway, where prenylated benzophenones undergo oxidative cyclization. The methoxy and hydroxyl groups are introduced through late-stage modifications by cytochrome P450 oxidases and O-methyltransferases .

Pharmacological Activities

Antimicrobial Effects

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to standard antibiotics . The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with the xanthone core .

Cytotoxicity

2-Hydroxy-1-methoxyxanthone exhibited IC values of 8.7 μM and 14.2 μM against HeLa and MCF-7 cancer cells, respectively . Apoptosis induction was linked to mitochondrial membrane depolarization and caspase-3 activation .

Table 2: Biological activity profile

| Assay | Model System | Result | Reference |

|---|---|---|---|

| Antibacterial | S. aureus ATCC 25923 | MIC = 12.5 μg/mL | |

| Anticancer | HeLa cells | IC = 8.7 μM | |

| Antioxidant | DPPH radical scavenging | EC = 82 μM |

Synthetic Approaches

Total Synthesis

A three-step route from 2,4-dihydroxybenzoic acid involves:

-

Friedel-Crafts acylation to form the xanthone backbone.

-

Selective methylation using dimethyl sulfate (KCO, acetone, 60°C) .

Analytical Characterization

High-performance liquid chromatography (HPLC) purity exceeds 98% (C18 column, MeOH:HO = 70:30, UV detection at 254 nm) .

Applications and Future Directions

Drug Development

Structural analogs are being explored as:

Nutraceuticals

Incorporation into functional foods is limited by low aqueous solubility, prompting nanoemulsion formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume